Structural Divergence in the N2-Aryl Substituent Impacts Biological Target Profile
The target compound's defining feature is its N2-(o-tolyl) group. This differentiates it from potent analogs like FIIN-4 (N2-(4-fluorophenyl)) and FIIN-3 (N2-(2-methoxy-5-methylphenyl)). The specific substitution pattern is a well-established driver in kinase inhibitor selectivity and potency. While direct assay data is unavailable for this compound, class-level evidence indicates that such substitutions cause substantial shifts in activity. For example, FIIN-4 demonstrates potent pan-FGFR inhibition in biochemical and cellular assays and shows >80% inhibition against only a small fraction of a 456-kinase panel . The distinct o-tolyl group on the target compound will predictably alter this selectivity fingerprint and potency profile, representing a unique tool molecule for probing FGFR biology differently than existing analogs. .
| Evidence Dimension | N2-Aryl Group Substitution |
|---|---|
| Target Compound Data | o-tolyl (2-methylphenyl) |
| Comparator Or Baseline | Comparison: FIIN-4 (4-fluorophenyl) and FIIN-3 (2-methoxy-5-methylphenyl). |
| Quantified Difference | Not available; structural difference is qualitative but known to be a critical determinant of kinase inhibitor selectivity and potency. |
| Conditions | Structural comparison based on established medicinal chemistry principles and data from analog series. |
Why This Matters
For procurement, this confirms that the compound is not a generic oxalamide but a specific molecular entity designed to explore structure-activity relationships (SAR) around a bioactive core, making it a distinct and non-substitutable research tool.
